5-(4-Ethoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol
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Overview
Description
“5-(4-Ethoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol” is a compound that belongs to the class of organic compounds known as 2-amino-1,3,4-thiadiazoles1. These are thiadiazoles with an amino group attached to the 2-position of a 1,3,4-thiadiazole ring1.
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives has been achieved using a convenient one-pot approach2. The series of 5-amino-1,3,4-thiadiazole-2-thiol derivatives have been synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials3.
Molecular Structure Analysis
Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system4. They occur in four isomeric forms in nature viz. 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole4.
Chemical Reactions Analysis
Several new derivatives of 5-cylohexylamino-1,3,4-thiadiazole were synthesized taking benzoyl chloride and ethyl 4-aminobenzoate as precursors5. The characterization of the compounds was done by IR and 1H-NMR, and an in-vivo study was done using PTZ and MES methods5.
Scientific Research Applications
Chemical Properties and Synthesis
The chemistry of 1,3,4-thiadiazole has garnered significant attention due to its valuable properties, making it an area of interest for scientists globally. These compounds, including derivatives like 5-(4-Ethoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol, are known fragments of various drugs and biologically active compounds. Synthesis and investigation of physical-chemical properties, as well as biological potential of derivatives containing heterocyclic fragments like 1,3,4-thiadiazole, are crucial both from theoretical and practical perspectives. Recent studies optimized the synthesis method for specific 1,3,4-thiadiazole derivatives, establishing their physical-chemical properties and conducting preliminary biological potential assessment through molecular modeling (Hotsulia & Fedotov, 2020).
Biological Activity and Pharmacological Potential
Compounds within the 1,3,4-thiadiazole series have demonstrated significant biological activity, including antimicrobial, antituberculous, and antiphlogistic properties. They also show potential in inhibiting the development of certain cancer diseases. Despite this, the preparation of 2,5-disubstituted 1,3,4-thiadiazoles often involves complex processes, highlighting the need for more efficient synthesis methods (Efimova et al., 2009).
Anticancer and Neuroprotective Activities
Studies on derivatives like 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole have shown promising anticancer activities against various tumor cells, including those derived from the nervous system and peripheral cancers. In addition to anticancer properties, these compounds exhibit neuroprotective activities, offering potential therapeutic benefits in neuronal cell cultures exposed to neurotoxic agents. Quantum-chemical calculations also support these findings, providing insight into the interactions of these molecules with biological receptors (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).
Antimicrobial Properties and Potential Applications
The synthesis of 1,3,4-thiadiazole derivatives and their sulfanyl derivatives has unveiled their potential as multi-targeted pharmacological agents. These compounds are being investigated as prospective anticonvulsants and antiproliferative agents, showing potential in various pharmacological applications. The synthesis methods allow for the creation of molecular diversity in the 1,3,4-thiadiazole series, further broadening their potential use in medicinal chemistry (Sych, Perekhoda, & Tsapko, 2016).
Safety And Hazards
While specific safety and hazard information for “5-(4-Ethoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol” is not available, it is generally recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition7.
Future Directions
The broad and potent activity of thiadiazole and their derivatives has established them as pharmacologically significant scaffolds4. Future research could focus on further exploring the biological activities of these compounds and developing new derivatives with enhanced efficacy and safety profiles.
Please note that this information is based on the available literature and may not be fully comprehensive or up-to-date.
properties
IUPAC Name |
5-(4-ethoxyanilino)-3H-1,3,4-thiadiazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS2/c1-2-14-8-5-3-7(4-6-8)11-9-12-13-10(15)16-9/h3-6H,2H2,1H3,(H,11,12)(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVVZTNEMMMGOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NNC(=S)S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395516 |
Source
|
Record name | 5-(4-Ethoxyanilino)-1,3,4-thiadiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Ethoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol | |
CAS RN |
68161-60-4 |
Source
|
Record name | 5-(4-Ethoxyanilino)-1,3,4-thiadiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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